1-(2,4,5-Trifluorophenyl)guanidine
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Overview
Description
1-(2,4,5-Trifluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The trifluorophenyl group in this compound enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trifluorophenyl)guanidine typically involves the reaction of 2,4,5-trifluoroaniline with a guanidylating agent. One common method is the reaction of 2,4,5-trifluoroaniline with S-methylisothiourea under basic conditions to yield the desired guanidine compound . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trifluorophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce a variety of substituted guanidines .
Scientific Research Applications
1-(2,4,5-Trifluorophenyl)guanidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trifluorophenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
Similar Compounds
1-(2,4,6-Trifluorophenyl)guanidine: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and biological activity.
1-(2,5-Dimethoxyphenyl)guanidine: Contains methoxy groups instead of fluorine atoms, resulting in different chemical properties and applications.
Uniqueness
1-(2,4,5-Trifluorophenyl)guanidine is unique due to its trifluorophenyl group, which imparts high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .
Properties
Molecular Formula |
C7H6F3N3 |
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Molecular Weight |
189.14 g/mol |
IUPAC Name |
2-(2,4,5-trifluorophenyl)guanidine |
InChI |
InChI=1S/C7H6F3N3/c8-3-1-5(10)6(2-4(3)9)13-7(11)12/h1-2H,(H4,11,12,13) |
InChI Key |
HIIVLZUKHCDFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)N=C(N)N |
Origin of Product |
United States |
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